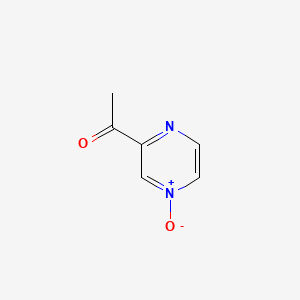
クエン酸水素二ナトリウム・1.5水和物
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Disodium hydrogen citrate sesquihydrate is an acid salt of citric acid with the chemical formula Na2C6H6O7·1.5H2O. It is commonly used as an antioxidant in food and to enhance the effects of other antioxidants. Additionally, it serves as an acidity regulator and sequestrant in various products, including gelatin, jam, sweets, ice cream, carbonated beverages, milk powder, wine, and processed cheeses .
科学的研究の応用
Disodium hydrogen citrate sesquihydrate has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and processes.
Industry: It is used as an antioxidant, acidity regulator, and sequestrant in food products.
作用機序
Target of Action
Disodium hydrogen citrate sesquihydrate primarily targets the urinary tract, specifically the kidneys . It plays a crucial role in the treatment of urinary tract infections, painful or difficult urination, kidney stones, urinary acidosis, and gout .
Mode of Action
Disodium hydrogen citrate sesquihydrate works by removing excess uric acid from the blood through urine . The active ingredient is metabolized and forms bicarbonate ions that neutralize acids in blood and urine . This process increases the pH of urine, making it more alkaline .
Biochemical Pathways
The primary biochemical pathway affected by disodium hydrogen citrate sesquihydrate is the uric acid pathway . By increasing the pH of urine, it inhibits the growth of bacteria in the urinary tract, thereby reducing the chances of urinary tract infections . It also helps the kidneys get rid of excess uric acid, thereby preventing gout and kidney stones .
Pharmacokinetics
It is known that the compound is administered orally and is metabolized to form bicarbonate ions . These ions then act to neutralize acids in the blood and urine, thereby increasing the pH of the urine .
Result of Action
The molecular and cellular effects of disodium hydrogen citrate sesquihydrate’s action include the removal of excess uric acid from the blood, the neutralization of acids in the blood and urine, and the increase in urine pH . These effects lead to a reduction in the symptoms of urinary tract infections, painful or difficult urination, kidney stones, urinary acidosis, and gout .
生化学分析
Biochemical Properties
Disodium hydrogen citrate sesquihydrate plays a role in biochemical reactions, particularly in the context of food science. It is used as an antioxidant, which means it interacts with potentially harmful oxidizing agents in food and neutralizes them . This helps to preserve the food and maintain its quality over time .
Cellular Effects
It is known that it can be used to alleviate discomfort from urinary-tract infections , suggesting that it may have effects on cells in the urinary tract.
Molecular Mechanism
It is known to work by removing excess uric acid from the blood through urine . This suggests that it may interact with enzymes involved in uric acid metabolism.
Temporal Effects in Laboratory Settings
It is known to be soluble in water , which suggests that it could be readily absorbed and distributed in biological systems.
Metabolic Pathways
Disodium hydrogen citrate sesquihydrate is involved in the metabolic pathway related to uric acid excretion . It works by removing excess uric acid from the blood through urine .
Transport and Distribution
Given its solubility in water , it is likely to be readily absorbed and distributed in biological systems.
Subcellular Localization
Given its role in uric acid excretion , it may be localized in the kidney cells where uric acid filtration occurs.
準備方法
Synthetic Routes and Reaction Conditions
Disodium hydrogen citrate sesquihydrate is typically synthesized by reacting citric acid with sodium hydroxide. The reaction involves the neutralization of citric acid with sodium hydroxide, followed by crystallization to obtain the sesquihydrate form .
Industrial Production Methods
In industrial settings, the production of disodium hydrogen citrate sesquihydrate involves large-scale neutralization of citric acid with sodium hydroxide under controlled conditions. The resulting solution is then subjected to crystallization processes to yield the sesquihydrate form. This method ensures high purity and consistent quality of the final product .
化学反応の分析
Types of Reactions
Disodium hydrogen citrate sesquihydrate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different products depending on the conditions.
Reduction: It can be reduced under specific conditions to yield different compounds.
Substitution: It can participate in substitution reactions where one or more of its atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in reactions involving disodium hydrogen citrate sesquihydrate include strong oxidizing agents, reducing agents, and various catalysts. The conditions for these reactions vary depending on the desired products and the specific reaction being carried out .
Major Products Formed
The major products formed from reactions involving disodium hydrogen citrate sesquihydrate depend on the type of reaction and the conditions used. For example, oxidation reactions may yield different organic acids, while reduction reactions may produce various reduced forms of the compound .
類似化合物との比較
Similar Compounds
Sodium citrate dibasic sesquihydrate: Similar in structure and function, used as an acidity regulator and sequestrant.
Citric acid disodium salt sesquihydrate: Another similar compound with comparable uses in food and industrial applications.
Uniqueness
Disodium hydrogen citrate sesquihydrate is unique due to its specific hydration state (sesquihydrate) and its ability to act as both an antioxidant and an acidity regulator. Its versatility in various applications, from food to medicine, sets it apart from other similar compounds .
特性
CAS番号 |
6132-05-4 |
|---|---|
分子式 |
C6H8Na2O8 |
分子量 |
254.10 g/mol |
IUPAC名 |
disodium;3-carboxy-3-hydroxypentanedioate;hydrate |
InChI |
InChI=1S/C6H8O7.2Na.H2O/c7-3(8)1-6(13,5(11)12)2-4(9)10;;;/h13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);;;1H2/q;2*+1;/p-2 |
InChIキー |
XNZQCYSOYHAYII-UHFFFAOYSA-L |
SMILES |
C(C(=O)O)C(CC(=O)[O-])(C(=O)[O-])O.O.[Na+].[Na+] |
正規SMILES |
C(C(=O)[O-])C(CC(=O)[O-])(C(=O)O)O.O.[Na+].[Na+] |
同義語 |
SODIUM HYDROGENCITRATE SESQUIHYDRATE; SODIUM CITRATE DIBASIC SESQUIHYDRATE; CITRIC ACID DISODIUM SALT; CITRIC ACID DISODIUM SALT SESQUIHYDRATE; DISODIUM CITRATE SESQUIHYDRATE; DISODIUM HYDROGEN CITRATE MONOHYDRATE; DISODIUM HYDROGEN CITRATE SESQUIHYDRATE; D |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![[2-[9H-fluoren-2-yl(hydroxy)amino]-2-oxoethyl] acetate](/img/structure/B568480.png)
![2-[(1S)-9-[(4-chlorophenyl)methyl]-6-fluoro-1,2,3,4-tetrahydrocarbazol-1-yl]acetic acid](/img/structure/B568482.png)

![3-Ethyl-2-(4-{3-[4-(3-ethyl-1,3-benzothiazol-2(3H)-ylidene)but-2-en-1-ylidene]-2-methylcyclohex-1-en-1-yl}buta-1,3-dien-1-yl)-1,3-benzothiazol-3-ium iodide](/img/structure/B568485.png)


![2,4,7,9,11,14-hexazatricyclo[8.4.0.03,8]tetradeca-1(14),3,5,7,10,12-hexaene](/img/structure/B568492.png)
![2-Methyl-6,8-dihydroimidazo[4,5-g][1,3]benzothiazole-7-thione](/img/structure/B568494.png)

